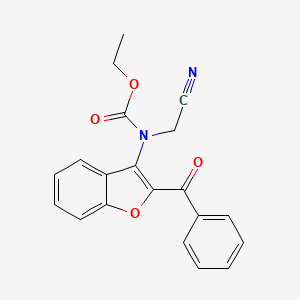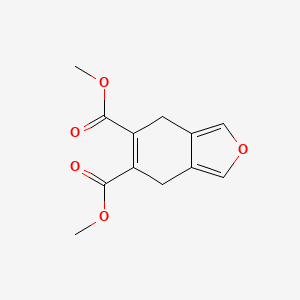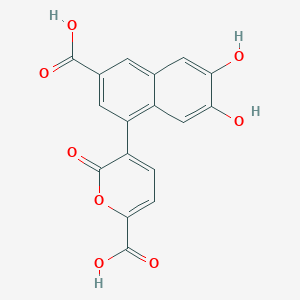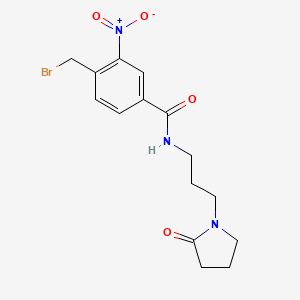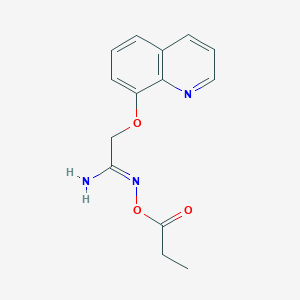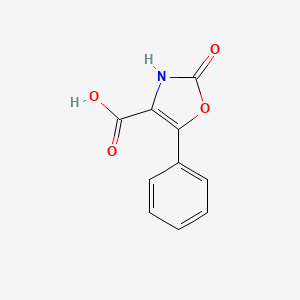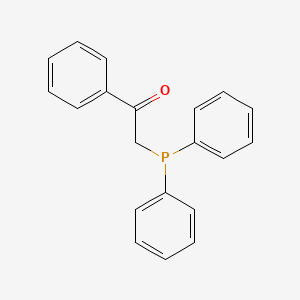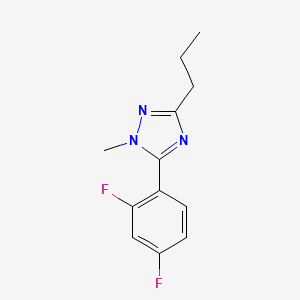
4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one is a synthetic organic compound that features a triazole ring, a functional group known for its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one typically involves the reaction of a suitable precursor with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the triazole, followed by nucleophilic substitution on a halogenated precursor .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent production quality .
化学反应分析
Types of Reactions: 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential as an anticancer, antibacterial, and antifungal agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby disrupting essential biological processes. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies .
相似化合物的比较
- 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
Comparison: Compared to these similar compounds, 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one exhibits unique properties due to its longer carbon chain and specific substitution pattern. These structural differences can influence its biological activity and specificity, making it a valuable compound for targeted research and applications .
属性
CAS 编号 |
89517-56-6 |
|---|---|
分子式 |
C14H25N3O |
分子量 |
251.37 g/mol |
IUPAC 名称 |
4,4-dimethyl-6-(1,2,4-triazol-1-yl)decan-5-one |
InChI |
InChI=1S/C14H25N3O/c1-5-7-8-12(17-11-15-10-16-17)13(18)14(3,4)9-6-2/h10-12H,5-9H2,1-4H3 |
InChI 键 |
BMMXSPDADQVKIS-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(=O)C(C)(C)CCC)N1C=NC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione](/img/structure/B12899744.png)
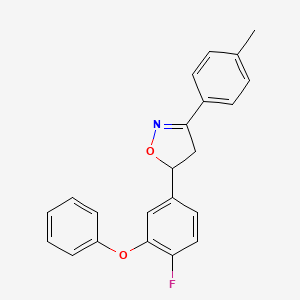
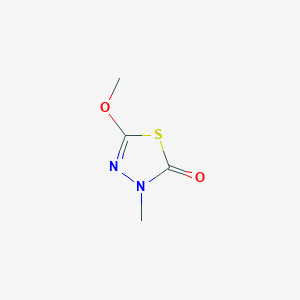
![Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]-](/img/structure/B12899754.png)
![5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12899759.png)
![Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate](/img/structure/B12899771.png)
